2-(Diethylamino)-2'-phenethyloxyacetanilide hydrochloride
CAS No.: 64058-76-0
Cat. No.: VC18470667
Molecular Formula: C20H27ClN2O2
Molecular Weight: 362.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64058-76-0 |
|---|---|
| Molecular Formula | C20H27ClN2O2 |
| Molecular Weight | 362.9 g/mol |
| IUPAC Name | diethyl-[2-oxo-2-[2-(2-phenylethoxy)anilino]ethyl]azanium;chloride |
| Standard InChI | InChI=1S/C20H26N2O2.ClH/c1-3-22(4-2)16-20(23)21-18-12-8-9-13-19(18)24-15-14-17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3,(H,21,23);1H |
| Standard InChI Key | SNSMSPBUTBUKGP-UHFFFAOYSA-N |
| Canonical SMILES | CC[NH+](CC)CC(=O)NC1=CC=CC=C1OCCC2=CC=CC=C2.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
2-(Diethylamino)-2'-phenethyloxyacetanilide hydrochloride has the molecular formula C₂₀H₂₇ClN₂O₂ and a molecular weight of 362.9 g/mol. The structure comprises an acetanilide backbone modified with a diethylamino group at the 2-position and a phenethyloxy moiety at the 2'-position, forming a hydrochloride salt. Key structural features include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(Diethylamino)-N-[2-(2-phenylethoxy)phenyl]acetamide hydrochloride |
| SMILES | CCN(CC)CC(=O)NC1=CC=CC=C1OCCC2=CC=CC=C2.Cl |
| InChI Key | RNOGLKBTGMQFQC-UHFFFAOYSA-N |
The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmacological applications .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step process:
-
Acetylation: Reaction of 2-aminophenol with acetic anhydride to form 2-acetamidophenol.
-
Etherification: Introduction of the phenethyloxy group via Williamson ether synthesis using 2-phenylethyl bromide and a base (e.g., K₂CO₃).
-
Diethylamination: Alkylation of the acetamide nitrogen with diethylaminoethyl chloride.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Key reaction conditions include controlled temperatures (60–120°C) and anhydrous solvents (e.g., toluene or THF) to prevent hydrolysis.
Industrial Scalability
Industrial production employs continuous-flow reactors to optimize yield (>80%) and purity (>95%). Green chemistry principles, such as replacing toxic solvents with ionic liquids, are under exploration to enhance sustainability.
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in water (>50 mg/mL) and polar organic solvents (e.g., ethanol, DMSO).
-
Stability: Stable under ambient conditions but degrades in strong acidic/basic environments via hydrolysis of the amide bond .
Thermal Properties
-
Melting Point: 170–175°C (decomposition observed above 180°C) .
-
Thermogravimetric Analysis (TGA): Weight loss begins at ~200°C, correlating with thermal decomposition of the hydrochloride moiety .
Chemical Reactivity and Derivatives
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acidic conditions yields a quinone derivative, altering electron distribution in the aromatic ring.
-
Reduction: LiAlH₄ reduces the amide group to a secondary amine, producing 2-(diethylamino)-2'-phenethyloxyethylamine.
Electrophilic Substitution
The phenyl ring undergoes halogenation (e.g., bromination) at the para position, facilitated by Lewis acids like FeBr₃.
Future Research Directions
-
Biological Screening: In vitro assays to evaluate COX-1/COX-2 inhibition and receptor binding affinity.
-
Formulation Development: Nanoencapsulation to enhance blood-brain barrier penetration.
-
Ecotoxicology: Assessing environmental impact via biodegradation studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume